5-({5-BROMO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
5-({5-BROMO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, chlorine, and sulfur atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({5-BROMO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common method includes the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-chlorobenzyl bromide in the presence of a base to form the intermediate 5-bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with thiourea under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-({5-BROMO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
5-({5-BROMO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-({5-BROMO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-4’-ethoxydiphenylmethane: A related compound with similar structural features but different functional groups.
4-(5-bromo-2-chlorobenzyl)phenyl ethyl ether: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
5-({5-BROMO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of bromine, chlorine, and sulfur atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12BrClN2O3S |
---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
5-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H12BrClN2O3S/c19-12-3-6-15(25-9-10-1-4-13(20)5-2-10)11(7-12)8-14-16(23)21-18(26)22-17(14)24/h1-8H,9H2,(H2,21,22,23,24,26) |
InChI Key |
UHOXNXNFRYYRMP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)NC3=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)NC3=O)Cl |
Origin of Product |
United States |
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